N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative with a hydrochloride salt formulation. The compound features a triazine core functionalized with a morpholine group at the 6-position, an ethyl-substituted phenyl group at the N2 position, and a methoxy-substituted phenyl group at the N4 position. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-3-16-4-6-17(7-5-16)23-20-25-21(24-18-8-10-19(29-2)11-9-18)27-22(26-20)28-12-14-30-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRXXOKVOYJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-ethylphenylamine and 4-methoxyphenylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride. The intermediate product is then reacted with morpholine to form the final compound. The hydrochloride salt is obtained by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for strong binding interactions, while the substituents can enhance selectivity and potency. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
The compound’s structural analogs share the 1,3,5-triazine core but differ in substituents, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs, including 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (reported in and ), which serves as a relevant reference.
Substituent Analysis
Key Observations :
- Chlorine vs. Methoxy/Ethyl Groups: The reference compound retains a chlorine atom at the 4-position, whereas the target compound replaces chlorine with a methoxy-substituted phenyl group.
- Hydrochloride Salt : The target compound’s salt form increases aqueous solubility compared to the neutral reference compound, which may improve bioavailability in drug formulations.
Q & A
Q. What are the standard synthetic routes for N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride?
The synthesis typically involves multi-step nucleophilic substitution reactions starting with cyanuric chloride. Key steps include:
- Step 1: Sequential substitution of cyanuric chloride with 4-ethylaniline and 4-methoxyaniline under reflux in solvents like 1,4-dioxane or dichloroethane.
- Step 2: Introduction of the morpholine moiety via nucleophilic substitution at the 6-position of the triazine core.
- Step 3: Final hydrochlorination to form the salt. Reaction conditions (temperature, solvent polarity, and stoichiometry) critically influence yield and purity. Microwave-assisted synthesis can reduce reaction time by 40–60% compared to traditional methods .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups).
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 433.2).
- HPLC: Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography: For definitive structural confirmation, though limited to crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using experimental design methodologies?
Employ statistical design of experiments (DoE) such as Box-Behnken or central composite designs to optimize variables:
- Factors: Temperature (60–100°C), solvent polarity (dioxane vs. THF), and reagent molar ratios.
- Response Surface Methodology (RSM): Models interactions between factors to predict maximum yield (e.g., 72% yield at 85°C with 1:1.2 cyanuric chloride:amine ratio).
- Validation: Confirm optimized conditions with triplicate runs (RSD <5%) .
Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?
- Cross-Validation: Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across labs to reduce variability.
- Structural Analog Comparison: Compare substituent effects (e.g., 4-ethylphenyl vs. 3-fluorophenyl) on IC values (Table 1).
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or HDACs, reconciling discrepancies between in vitro and in silico data .
Table 1: Substituent Effects on Anticancer Activity (IC, μM)
| Substituent (Position) | Cancer Cell Line (e.g., MCF-7) | IC |
|---|---|---|
| 4-Ethylphenyl (N2) | MCF-7 | 12.3 ±1.2 |
| 3-Fluorophenyl (N4) | MCF-7 | 8.7 ±0.9 |
| Morpholin-4-yl (C6) | MCF-7 | 10.5 ±1.1 |
| Data derived from dose-response assays in . |
Q. What molecular targets and binding mechanisms are implicated in the compound’s biological activity?
- Enzyme Inhibition: Binds to histone deacetylases (HDACs) via chelation of the catalytic zinc ion, confirmed by ITC (K = 0.45 μM).
- Receptor Interactions: Antagonizes EGFR through competitive inhibition (SPR assays show ΔRU = 220 at 10 μM).
- Structural Basis: Morpholine enhances solubility, enabling deeper binding pocket penetration (molecular dynamics simulations) .
Q. How do substituent variations on the triazine core influence physicochemical and biological properties?
- Electron-Withdrawing Groups (e.g., -F): Increase metabolic stability (t from 2.1 to 4.3 hours) but reduce aqueous solubility (logP from 2.8 to 3.5).
- Morpholine vs. Pyrrolidine: Morpholine improves bioavailability (AUC 18.7 μg·h/mL vs. 9.4 for pyrrolidine) due to enhanced hydrogen bonding.
- Para-Substituted Phenyls: 4-Methoxyphenyl enhances membrane permeability (P = 8.6×10 cm/s) vs. 4-ethylphenyl (6.2×10 cm/s) .
Methodological Considerations
Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies: Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 40°C for 14 days. Monitor degradation via HPLC; calculate t (time to 90% potency).
- Forced Degradation: Expose to oxidative (HO), thermal (60°C), and photolytic (UV light) stress. Identify degradation products using LC-MS .
Q. What computational tools are effective in predicting ADMET properties for this compound?
- SwissADME: Predicts logP (2.9), topological polar surface area (TPSA = 98 Ų), and GI absorption (high).
- ProTox-II: Estimates hepatotoxicity (probability = 0.72) and mutagenicity (negative).
- MD Simulations (GROMACS): Evaluates binding mode stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
